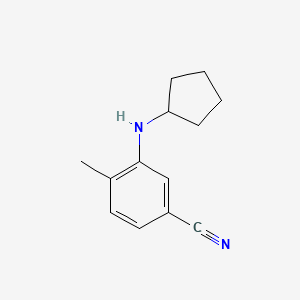

3-(Cyclopentylamino)-4-methylbenzonitrile

Description

Contextualization within Organic Synthesis and Medicinal Chemistry Scaffolds

The structure of 3-(Cyclopentylamino)-4-methylbenzonitrile positions it as a potential intermediate in the synthesis of more complex molecules. In medicinal chemistry, the development of novel therapeutics often relies on the use of unique molecular scaffolds that provide a framework for functional group elaboration. The aminobenzonitrile framework is a common feature in the design of enzyme inhibitors and receptor modulators. The incorporation of a cyclopentyl group can enhance the lipophilicity of a molecule, a critical parameter influencing its pharmacokinetic profile, including absorption and distribution within a biological system. The strategic placement of the amino and methyl groups on the benzene (B151609) ring further allows for directed chemical modifications, making it a potentially versatile building block in synthetic chemistry.

Overview of Benzonitriles and Cyclopentylamines in Chemical Literature

The two primary structural components of the title compound, benzonitrile (B105546) and cyclopentylamine (B150401), are classes of molecules with significant histories and broad applications in chemical science.

Benzonitriles: The benzonitrile unit, an aromatic ring bearing a cyano (-CN) group, is a cornerstone in organic chemistry. atamankimya.comwikipedia.org The nitrile group is a valuable functional group due to its strong electron-withdrawing properties and its ability to be converted into other functional groups such as amines, amides, and carboxylic acids. atamankimya.comnih.gov In medicinal chemistry, the nitrile moiety is recognized as an important pharmacophore and is present in numerous approved drugs. nih.gov It can participate in key binding interactions with biological targets, often acting as a hydrogen bond acceptor or mimicking other functional groups. nih.gov Benzonitriles serve as precursors and intermediates in the manufacturing of pharmaceuticals, dyes, and resins. atamankimya.comrsc.org

Interactive Table 1: Properties and Applications of Benzonitrile

| Property/Application | Description |

|---|---|

| Chemical Formula | C₆H₅(CN) wikipedia.org |

| Key Functional Group | Cyano (-CN) group on a benzene ring |

| Role in Synthesis | Versatile precursor to amines, amides, and other derivatives atamankimya.comwikipedia.org |

| Medicinal Chemistry | The nitrile group acts as a key pharmacophore in drug design nih.gov |

| Industrial Uses | Intermediate for dyes, resins, and pharmaceuticals rsc.org |

Cyclopentylamines: The cyclopentylamine moiety consists of a five-membered aliphatic ring attached to an amino group. This structural motif is frequently incorporated into drug candidates to modulate their physicochemical properties. The cyclopentyl ring is a non-planar, lipophilic group that can influence a molecule's binding affinity to protein targets and its ability to cross cell membranes. The use of such carbocyclic structures is a common strategy in drug discovery to explore the chemical space around a pharmacophore. nih.gov Cyclopentylamine derivatives have been investigated for a range of potential therapeutic applications, including as antiviral and anticancer agents. ontosight.ainih.gov

Interactive Table 2: Characteristics of the Cyclopentylamine Moiety in Chemistry

| Characteristic | Description |

|---|---|

| Structure | A five-membered carbocyclic ring attached to an amino group |

| Physicochemical Impact | Increases lipophilicity, affecting absorption and distribution of a molecule |

| Role in Drug Discovery | Used as a scaffold to optimize binding affinity and pharmacokinetic properties nih.gov |

| Therapeutic Areas | Derivatives are explored for antiviral and anticancer activities ontosight.ainih.gov |

Historical Academic Research Trajectory of Related Structural Motifs

The academic exploration of structural motifs related to this compound is rooted in the long history of aromatic chemistry. Benzonitrile itself was first reported by Hermann Fehling in 1844, who identified it from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org This discovery laid the groundwork for the broader field of nitrile chemistry.

Research into substituted aminobenzonitriles, such as the core of the title compound, gained momentum with the rise of modern medicinal chemistry. The synthesis of compounds like 3-amino-4-methylbenzonitrile (B1277243) became relevant as chemists sought versatile intermediates for creating libraries of potential drug candidates. chemicalbook.comchemicalbook.com Synthetic methods have evolved to allow for precise control over the placement of substituents on the benzene ring, which is crucial for establishing structure-activity relationships (SAR) in drug development. nih.gov The development of synthetic routes for molecules like 3-amino-4-substituted ß-lactams and other heterocyclic systems often involves intermediates with similar aminobenzonitrile structures, highlighting the foundational importance of this chemical class. nih.gov The continuous refinement of synthetic protocols for these building blocks remains an active area of research, aimed at improving efficiency and expanding the diversity of accessible molecules for biological screening.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

3-(cyclopentylamino)-4-methylbenzonitrile |

InChI |

InChI=1S/C13H16N2/c1-10-6-7-11(9-14)8-13(10)15-12-4-2-3-5-12/h6-8,12,15H,2-5H2,1H3 |

InChI Key |

RGLGIKKLPOUHFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)NC2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopentylamino 4 Methylbenzonitrile

Classical Synthetic Routes

Classical approaches to the synthesis of 3-(Cyclopentylamino)-4-methylbenzonitrile typically involve well-established reaction mechanisms such as nucleophilic aromatic substitution and amination reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the formation of aryl-amine bonds. This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile, in this case, cyclopentylamine (B150401). For this strategy to be effective, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In the context of this compound synthesis, a suitable precursor would be a 3-halo-4-methylbenzonitrile, where the halogen acts as the leaving group.

The cyano group (-CN) at the 1-position and the methyl group (-CH3) at the 4-position of the benzonitrile (B105546) ring influence the reactivity of the C3-halogen. The cyano group is a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack. The reactivity of the leaving group generally follows the trend F > Cl > Br > I for SNAr reactions. Therefore, 3-fluoro-4-methylbenzonitrile (B68015) would be the most reactive substrate for this transformation.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N). The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the specific halide.

Table 1: Hypothetical Reaction Conditions for SNAr Synthesis

| Starting Material | Reagents | Solvent | Base | Temperature (°C) |

| 3-Fluoro-4-methylbenzonitrile | Cyclopentylamine | DMSO | K2CO3 | 80-120 |

| 3-Chloro-4-methylbenzonitrile | Cyclopentylamine | DMF | Et3N | 100-150 |

It is important to note that while SNAr is a viable pathway, the activation provided by a single cyano group meta to the leaving group might necessitate forcing conditions.

Amination Reactions of Substituted Benzonitriles

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile method for the formation of C-N bonds and represent a significant advancement over classical amination methods. wikipedia.orglibretexts.org This reaction allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions.

For the synthesis of this compound, a 3-bromo-4-methylbenzonitrile (B1282943) would be a suitable starting material. The reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can significantly influence the reaction conditions and yields. A variety of phosphine ligands, such as XPhos, SPhos, and RuPhos, have been developed for the Buchwald-Hartwig amination, each with its own scope and applications.

The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane. The base, often a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), plays a key role in the catalytic cycle.

Table 2: Typical Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 3-Bromo-4-methylbenzonitrile | Cyclopentylamine | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 80-110 |

| 3-Bromo-4-methylbenzonitrile | Cyclopentylamine | Pd(OAc)2 | RuPhos | LiHMDS | Dioxane | 90-120 |

The Buchwald-Hartwig amination often provides higher yields and proceeds under milder conditions compared to traditional SNAr reactions, especially for less activated aryl halides.

Cyclopentylamine Synthesis and Integration

The availability of cyclopentylamine is a prerequisite for the aforementioned synthetic routes. Cyclopentylamine can be synthesized through several methods, with the reductive amination of cyclopentanone (B42830) being a common and efficient approach. This reaction involves the treatment of cyclopentanone with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on carbon) or a hydride reagent like sodium cyanoborohydride (NaBH3CN).

Another route to cyclopentylamine involves the Hofmann rearrangement of cyclopentanecarboxamide (B1346233) or the Curtius rearrangement of cyclopentanecarbonyl azide. The choice of method for cyclopentylamine synthesis would depend on factors such as cost, scale, and available equipment. Once synthesized and purified, cyclopentylamine can be directly integrated into the SNAr or Buchwald-Hartwig amination reactions as the key nucleophile.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for the construction of molecules like this compound and its analogues, often employing catalytic systems to achieve high efficiency and selectivity.

Catalytic Coupling Reactions for Analogues and Derivatives

Catalytic coupling reactions are instrumental in creating diverse libraries of compounds for various research applications. These methods allow for the introduction of a wide range of substituents onto the core structure of this compound.

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate. wikipedia.org This reaction is exceptionally versatile for the formation of carbon-carbon bonds.

To synthesize analogues of this compound, a Suzuki coupling approach could be employed by starting with a dihalogenated precursor, such as 3-bromo-5-fluoro-4-methylbenzonitrile. A sequential coupling strategy could then be envisioned. First, the more reactive bromine atom could undergo a Suzuki coupling with a desired aryl or vinyl boronic acid. Following this, the fluorine atom could be displaced by cyclopentylamine via a nucleophilic aromatic substitution reaction.

Alternatively, if a 3-bromo-4-methylbenzonitrile is coupled with an appropriate boronic acid at the 3-position, a variety of analogues with different substituents at this position can be generated. The general conditions for a Suzuki coupling involve a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), a base (e.g., Na2CO3, K3PO4), and a suitable solvent system (e.g., toluene/water, dioxane/water).

Table 3: Illustrative Suzuki Coupling Conditions for Analogue Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) |

| 3-Bromo-4-methylbenzonitrile | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 90 |

| 3-Bromo-4-methylbenzonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane/Water | 100 |

This methodology provides a powerful tool for creating a diverse range of analogues of this compound with various substituents on the phenyl ring, which is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Sonogashira Cross-Coupling for Alkyne Precursors

The Sonogashira cross-coupling reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org

While not a direct route to the nitrile functionality, the Sonogashira coupling can be strategically employed to install an alkyne group, which can serve as a precursor to the cyano group through subsequent transformations. A hypothetical pathway could involve the coupling of a protected terminal alkyne with a suitably functionalized aryl halide, such as 3-iodo-N-cyclopentyl-4-methylaniline. The resulting alkyne could then be converted to the nitrile.

The versatility of the Sonogashira reaction allows for a broad range of substrates to be coupled under mild conditions. wikipedia.org Various catalyst systems have been developed to improve efficiency and expand the substrate scope, including the use of N-heterocyclic carbene (NHC) ligands and copper-free protocols to prevent the undesirable formation of alkyne dimers. acs.org

Table 1: Typical Conditions for Sonogashira Cross-Coupling Reactions

| Component | Example | Purpose | Citation |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. | libretexts.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne for transmetalation. | organic-chemistry.org |

| Base | Et₃N, piperidine, DIPA | Acts as a solvent and scavenges the hydrogen halide byproduct. | organic-chemistry.org |

| Solvent | THF, DMF, Toluene | Provides a medium for the reaction. | acs.org |

| Ligand | PPh₃, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. | libretexts.org |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.com These reactions are characterized by high atom economy and procedural simplicity, making them valuable tools in combinatorial chemistry and drug discovery. nih.gov

For a target like this compound, direct synthesis via a known MCR is not straightforward. However, MCRs could be envisioned for the synthesis of complex precursors. For instance, an isocyanide-based MCR like the Ugi or Passerini reaction could assemble a highly functionalized intermediate. ajrconline.org The Strecker synthesis, the first documented MCR, produces α-amino nitriles from a ketone or aldehyde, an amine, and a cyanide source, highlighting the potential of MCRs in forming key functional groups found in the target molecule. nih.gov

Table 2: Comparison of Common Multi-Component Reactions

| Reaction Name | Components | Product | Key Features | Citation |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile | First MCR; synthesizes precursors to amino acids. | nih.gov |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine | Pseudo four-component reaction; used in drug synthesis (e.g., nifedipine). | nih.gov |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Produces biologically active heterocyclic compounds. | tcichemicals.com |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy carboxamide | Isocyanide-based three-component reaction. | ajrconline.org |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino carboxamide | Isocyanide-based four-component reaction; creates peptide-like structures. | ajrconline.org |

Stereoselective Synthesis of Cyclopentyl Moieties

The target compound, this compound, is achiral. However, the synthesis of chiral analogs, where the cyclopentyl ring is substituted, necessitates methods for stereoselective synthesis. The development of chiral cyclopentylamines is crucial for creating enantiomerically pure derivatives for structure-activity relationship (SAR) studies in drug discovery.

Several strategies exist for the asymmetric synthesis of chiral cyclopentyl structures. One novel approach involves the ring-opening of a rigid 2-azabicyclo[2.2.1]heptane system to generate multifunctionalized chiral cyclopentylamines in high yields. rsc.org Another powerful method is the use of organocatalysis for enantio- and diastereoselective double Michael addition reactions to construct highly functionalized chiral cyclopentanes. nih.gov These methods provide access to a diverse range of stereochemically defined cyclopentyl building blocks.

Table 3: Methodologies for Stereoselective Synthesis of Cyclopentylamines

| Method | Description | Advantages | Citation |

| Asymmetric Double Michael Addition | An organocatalyst promotes two sequential Michael additions to form a five-membered ring with high stereocontrol. | High enantio- and diastereoselectivity; creates multiple stereocenters. | nih.gov |

| Ring Opening of Azabicycles | A strained bicyclic amine is opened with a nucleophile, transferring the chirality of the starting material to the cyclopentyl product. | Access to multifunctional cyclopentylamines from a common chiral precursor. | rsc.org |

| Resolution of Racemates | A racemic mixture of cyclopentylamines is separated into its constituent enantiomers using a chiral resolving agent. | A classical and often practical method when asymmetric synthesis is not feasible. |

Derivatization from Precursor Benzonitriles

One of the most direct and industrially scalable routes to this compound involves the derivatization of a pre-existing benzonitrile core. This strategy typically employs a C-N cross-coupling reaction to introduce the cyclopentylamino group onto the aromatic ring.

The Buchwald-Hartwig amination is the preeminent method for this transformation. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orgorgsyn.org For this specific target, the reaction would involve coupling cyclopentylamine with a precursor such as 3-bromo-4-methylbenzonitrile or 3-iodo-4-methylbenzonitrile. The reaction's success is highly dependent on the choice of palladium catalyst, phosphine ligand, and base. beilstein-journals.orgnih.gov Modern generations of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) have enabled the coupling of a wide array of substrates under milder conditions with lower catalyst loadings. nih.gov

Table 4: Key Components of the Buchwald-Hartwig Amination Reaction

| Component | Example | Role in Catalytic Cycle | Citation |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | orgsyn.org |

| Phosphine Ligand | P(t-Bu)₃, BINAP, XPhos, DPPF | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. | wikipedia.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the formation of the palladium-amido complex. | nih.gov |

| Aryl Halide/Triflate | 3-Bromo-4-methylbenzonitrile | The electrophilic coupling partner. | wikipedia.org |

| Amine | Cyclopentylamine | The nucleophilic coupling partner. | wikipedia.org |

Green Chemistry Principles in Synthesis

Adherence to green chemistry principles is essential for developing sustainable synthetic processes. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, which can enhance reaction efficiency, reduce waste, and minimize the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and uniformly. acs.orgnih.gov This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. rsc.org

For the synthesis of this compound, microwave irradiation can be effectively applied to the Buchwald-Hartwig amination step. Studies have demonstrated that C-N coupling reactions can be performed efficiently under microwave conditions, sometimes in the absence of a solvent. rsc.orgresearchgate.net For example, the amination of aryl halides has been successfully carried out on the surface of basic alumina (B75360) under solvent-free microwave irradiation, yielding N-arylamines in high yields within minutes. rsc.org This approach combines the benefits of microwave heating with the advantages of a solid-supported reaction medium, aligning with several green chemistry principles. rsc.orgrsc.org

Table 5: Comparison of Conventional vs. Microwave-Assisted N-Arylation

| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave | Citation |

| Reaction Time | Hours to days | Minutes | Drastic time reduction. | rsc.org |

| Temperature | Often high (reflux) | Controlled, rapid heating to setpoint. | Better energy efficiency. | rsc.org |

| Yield | Variable | Often higher | Improved process efficiency. | rsc.org |

| Solvent | Typically required (e.g., Toluene, DMF) | Can be performed solvent-free on a solid support. | Reduced waste and environmental impact. | rsc.orgresearchgate.net |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to drive chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and significant rate accelerations. rasayanjournal.co.in

This green methodology can be applied to various steps in the synthesis of the target molecule. Ultrasound has been shown to promote substitution, oxidation, and cyclization reactions effectively. rasayanjournal.co.inuniv.kiev.ua For instance, the synthesis of heterocyclic compounds, including those involving C-N bond formation, can be significantly accelerated under ultrasonic irradiation, often at room temperature and in environmentally benign solvents like water or ethanol. rsc.orgksu.edu.sa The use of ultrasound can lead to higher yields in shorter reaction times compared to silent (non-sonicated) conditions, making it an attractive method for efficient and sustainable chemical production. nih.gov

Table 6: Effects of Ultrasound Irradiation on Organic Synthesis

| Reaction Type | Observation | Potential Advantage | Citation |

| Substitution Reactions | Significant rate accelerations. | Shorter reaction times, milder conditions. | rasayanjournal.co.in |

| Multi-component Reactions | High yields in short reaction times for synthesizing heterocycles. | Improved efficiency and throughput. | rsc.org |

| Cyclization Reactions | Improved yields and reduced reaction times at lower temperatures. | Energy savings, potentially higher selectivity. | univ.kiev.ua |

| Catalyst-free Reactions | Can promote reactions in green solvents like water without a metal catalyst. | Avoids toxic catalysts and simplifies purification. | rsc.org |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to reduce environmental pollution, operational hazards, and costs associated with solvent use and disposal. rsc.org Solvent-free reaction conditions, often facilitated by techniques such as microwave irradiation or mechanochemistry (grindstone method), offer efficient alternatives for the synthesis of complex organic molecules. derpharmachemica.comresearchgate.net

For the synthesis of this compound, a plausible solvent-free approach involves the direct nucleophilic aromatic substitution of a suitable precursor, such as 3-halo-4-methylbenzonitrile, with cyclopentylamine. Microwave-assisted organic synthesis (MAOS) is particularly effective in this context. Microwave energy can dramatically reduce reaction times from hours to minutes by directly and efficiently heating the reaction mixture, often leading to higher yields and cleaner product profiles compared to conventional heating.

Another solvent-free technique is mechanochemistry, where mechanical force (e.g., grinding in a mortar and pestle or a ball mill) is used to initiate a chemical reaction between solid reactants. researchgate.net This method can be particularly advantageous when one or more of the reactants are solid, potentially catalyzed by a solid support or a catalytic amount of a base. derpharmachemica.com

The table below outlines hypothetical conditions for the solvent-free synthesis of this compound based on established protocols for similar N-alkylation and nitrile synthesis reactions. derpharmachemica.comresearchgate.net

Table 1: Hypothetical Solvent-Free Synthesis Conditions

| Parameter | Microwave-Assisted Method | Mechanochemical Method (Grinding) |

|---|---|---|

| Reactants | 3-Fluoro-4-methylbenzonitrile, Cyclopentylamine | 3-Fluoro-4-methylbenzonitrile, Cyclopentylamine |

| Catalyst/Base | K₂CO₃ (solid, anhydrous) | NaOMe (catalytic amount) |

| Temperature | 100-150 °C | Ambient Temperature |

| Reaction Time | 5-20 minutes | 15-30 minutes |

| Work-up | Dissolution in an organic solvent, filtration to remove inorganic salts, and evaporation. | Extraction with a suitable solvent, filtration, and evaporation. |

| Advantages | Rapid heating, short reaction times, high yields. | Simplicity, low energy consumption, avoids bulk heating. |

These solvent-free approaches offer significant environmental and efficiency benefits by eliminating the need for solvent purchasing, purification, and disposal. rsc.org

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com It provides a theoretical measure of how much waste a reaction generates. The formula for calculating percent atom economy (% AE) is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Unlike reaction yield, which measures the efficiency of a specific experimental procedure, atom economy assesses the intrinsic efficiency of the underlying chemical transformation. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered "greener" as they minimize the generation of byproducts. nih.gov

To analyze the atom economy for the synthesis of this compound, we can consider a common synthetic route: the nucleophilic aromatic substitution of 3-fluoro-4-methylbenzonitrile with cyclopentylamine.

Reaction: C₈H₆FN (3-fluoro-4-methylbenzonitrile) + C₅H₁₁N (cyclopentylamine) → C₁₃H₁₆N₂ (this compound) + HF (hydrogen fluoride)

The calculation for the atom economy of this specific reaction is detailed in the table below.

Table 2: Atom Economy Calculation

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 3-Fluoro-4-methylbenzonitrile | C₈H₆FN | 135.14 | Reactant |

| Cyclopentylamine | C₅H₁₁N | 85.15 | Reactant |

| Total Reactant Mass | 220.29 | ||

| This compound | C₁₃H₁₆N₂ | 200.28 | Desired Product |

Calculation: % AE = (200.28 g/mol / 220.29 g/mol ) x 100 = 90.9%

An atom economy of 90.9% is quite high, indicating that the majority of the atoms from the reactants are incorporated into the final product. The only waste product at the stoichiometric level is hydrogen fluoride. It is important to note that this calculation does not account for catalysts, solvents, or reagents used in non-stoichiometric amounts, which are considered in other green chemistry metrics like Reaction Mass Efficiency (RME) or E-Factor. tamu.eduresearchgate.net However, designing a synthetic route with a high theoretical atom economy is a crucial first step toward a more sustainable chemical process. researchgate.net

Biocatalytic Approaches (General Principles)

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach is a powerful tool in green chemistry because reactions occur under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, with high selectivity and efficiency, thereby reducing energy consumption and the use of toxic materials. nih.govnih.gov For a molecule like this compound, biocatalysis could potentially be applied to the formation of both the nitrile group and the secondary amine linkage.

Nitrile Group Synthesis: Traditional chemical methods for synthesizing aromatic nitriles can involve harsh conditions or toxic reagents like cyanide. nih.govuva.nl Biocatalytic alternatives offer a safer and more sustainable route. One promising class of enzymes is aldoxime dehydratases (Oxd) , which can convert aldoximes into nitriles with water as the only byproduct. nih.gov The synthesis would proceed by first forming the benzaldoxime (B1666162) from the corresponding benzaldehyde, which is then enzymatically dehydrated. Researchers have successfully engineered these enzymes to improve their activity towards a range of substituted aromatic substrates. nih.gov Another innovative approach involves the enzyme galactose oxidase , which has been found to catalyze the one-pot transformation of alcohols directly into nitriles using only molecular oxygen and ammonia under mild, cyanide-free conditions. uva.nl

Carbon-Nitrogen Bond Formation: The formation of the cyclopentylamino group can be approached using several classes of enzymes. Transaminases (TAs) are widely used to synthesize chiral amines by transferring an amino group from a donor molecule to a ketone or aldehyde. While typically used for primary amines, engineered variants are being explored for secondary amine synthesis. A more direct route for this specific target would involve enzymes capable of reductive amination. Reductive aminases (RedAms) can catalyze the reaction between an amine and a carbonyl compound, and imine reductases (IREDs) can reduce a pre-formed imine to the corresponding amine. For the synthesis of this compound, a biocatalytic reductive amination of 3-amino-4-methylbenzaldehyde (B3257773) with cyclopentanone could be a potential strategy, followed by conversion of the aldehyde to a nitrile.

The table below summarizes the general principles of these biocatalytic approaches.

Table 3: General Principles of Biocatalytic Approaches

| Target Transformation | Enzyme Class | General Principle | Advantages |

|---|---|---|---|

| Nitrile Formation | Aldoxime Dehydratases (Oxd) | Catalyzes the dehydration of an aldoxime (R-CH=NOH) to a nitrile (R-CN). | High efficiency, mild conditions, avoids toxic cyanide reagents, water is the only byproduct. nih.gov |

| Nitrile Formation | Galactose Oxidase (and other oxidases) | One-pot conversion of an alcohol (R-CH₂OH) to a nitrile (R-CN) using ammonia and oxygen. | Cyanide-free, uses readily available starting materials, environmentally benign oxidants. uva.nl |

| C-N Bond Formation | Reductive Aminases (RedAms) / Imine Reductases (IREDs) | Catalyzes the reductive coupling of a ketone/aldehyde with an amine to form a new C-N bond. | High stereoselectivity, mild reaction conditions, reduces the need for protecting groups. |

While a complete biocatalytic synthesis of this compound has not been established, the principles and enzyme classes described here represent the forefront of green chemistry research and provide a clear roadmap for developing such a process.

Chemical Reactivity and Transformation Mechanisms

Reactions of the Nitrile Functional Group

The nitrile group is a versatile functional unit that can undergo several important transformations, including hydrolysis to carboxylic acid derivatives, reduction to a primary amine, and participation in cycloaddition reactions to form heterocyclic systems.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in 3-(Cyclopentylamino)-4-methylbenzonitrile to its corresponding carboxylic acid proceeds through an amide intermediate, 3-(cyclopentylamino)-4-methylbenzamide. This transformation can be achieved under either acidic or basic conditions. jove.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to an imidic acid, which tautomerizes to the more stable amide intermediate. jove.com Further heating in aqueous acid hydrolyzes the amide to produce 3-(cyclopentylamino)-4-methylbenzoic acid and an ammonium (B1175870) salt. jove.com The rate of acid-catalyzed hydrolysis can be influenced by the concentration of the acid; studies on substituted benzonitriles show that the rate-determining step can shift from protonation at lower acid concentrations to nucleophilic attack at higher concentrations. yu.edu.joznaturforsch.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide tautomer. jove.com Continued reaction under basic conditions involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ammonia (B1221849). jove.com Acidification of the salt in a final step yields the 3-(cyclopentylamino)-4-methylbenzoic acid. pearson.com

| Reaction Pathway | Reagents/Conditions | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄ or HCl), Heat | 3-(Cyclopentylamino)-4-methylbenzamide | 3-(Cyclopentylamino)-4-methylbenzoic acid |

| Base-Catalyzed Hydrolysis | 1. OH⁻ (e.g., NaOH), H₂O, Heat2. H₃O⁺ (acid workup) | 3-(Cyclopentylamino)-4-methylbenzamide | 3-(Cyclopentylamino)-4-methylbenzoic acid |

Reductions to Amines

The nitrile group can be readily reduced to a primary amine, yielding (3-(cyclopentylamino)-4-methylphenyl)methanamine. This transformation is a key step in the synthesis of benzylamines and can be accomplished using several reducing agents.

A common and powerful method involves the use of lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether, followed by an acidic workup. studymind.co.uk Alternatively, catalytic hydrogenation offers an industrially preferred route. This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as nickel or platinum. studymind.co.uk

More specialized reducing systems have also been developed. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄) is effective for reducing a wide variety of aromatic nitriles under mild conditions. organic-chemistry.orgnih.govorganic-chemistry.orgacs.org Studies have shown that benzonitriles with electron-withdrawing groups react faster, while those with electron-donating groups, such as the amino and methyl groups in the target molecule, may require more forcing conditions like refluxing in tetrahydrofuran (B95107) (THF) to achieve complete reduction. nih.govacs.org

| Reducing System | Typical Conditions | Product | Key Features |

| Lithium Aluminum Hydride | 1. LiAlH₄ in dry ether2. Acid workup | (3-(Cyclopentylamino)-4-methylphenyl)methanamine | High reactivity; strong reducing agent. studymind.co.uk |

| Catalytic Hydrogenation | H₂, Ni or Pt catalyst, High pressure & temperature | (3-(Cyclopentylamino)-4-methylphenyl)methanamine | Industrially preferred method. studymind.co.uk |

| Diisopropylaminoborane | BH₂N(iPr)₂, cat. LiBH₄, THF | (3-(Cyclopentylamino)-4-methylphenyl)methanamine | Mild and efficient for various nitriles. organic-chemistry.orgacs.org |

Cycloaddition Reactions

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a route to five-membered heterocyclic rings. acs.org A prominent example is the reaction with nitrile oxides, such as benzonitrile (B105546) oxide, which leads to the formation of 1,2,4-oxadiazole (B8745197) derivatives. mdpi.com Similarly, reaction with nitrile sulfides can produce 1,2,4-thiadiazole (B1232254) rings. acs.org

Another significant cycloaddition reaction is with azides, particularly sodium azide, often catalyzed by an acid or a metal salt. This reaction, known as the [3+2] cycloaddition, yields a tetrazole ring. The resulting product would be 5-(3-(cyclopentylamino)-4-methylphenyl)-1H-tetrazole, a compound with a metabolically stable ring system that is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

Reactions of the Amino Group

The secondary amine in this compound is a nucleophilic center and can participate in reactions typical of N-substituted anilines, including alkylation, acylation, and condensation.

Alkylation and Acylation Reactions

The hydrogen atom on the secondary amine can be replaced by an alkyl or acyl group.

N-Alkylation involves the reaction of the amine with an alkyl halide (e.g., methyl iodide) or other alkylating agents. psu.eduncert.nic.in This reaction typically requires a base to neutralize the hydrogen halide by-product and can lead to the formation of a tertiary amine, N-alkyl-N-cyclopentyl-4-methyl-3-aminobenzonitrile. A significant challenge in the N-alkylation of secondary amines is preventing over-alkylation to form a quaternary ammonium salt, although this is less of a concern with secondary anilines compared to aliphatic amines. psu.edu The use of specific catalysts or reaction media, such as ionic liquids, can improve selectivity for mono-alkylation. psu.edu

N-Acylation is the reaction of the amine with an acylating agent like an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) to form an amide. ncert.nic.inbyjus.com The reaction is a nucleophilic substitution where the amine nitrogen attacks the carbonyl carbon of the acylating agent. byjus.com These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the acid by-product (e.g., HCl) and drives the reaction to completion. ncert.nic.inbyjus.com The product of acylation with acetyl chloride would be N-acetyl-N-cyclopentyl-3-cyano-6-methylaniline. Catalysts like iodine have also been shown to promote efficient N-acylation under mild, solvent-free conditions. tandfonline.com

| Reaction Type | Reagent Example | Conditions | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Tertiary Amine |

| N-Acylation | Acid Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine) | N,N-Disubstituted Amide |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Optional catalyst, Heat | N,N-Disubstituted Amide |

Condensation Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. numberanalytics.com The secondary amino group of this compound can react with carbonyl compounds such as aldehydes and ketones. For example, condensation with an aldehyde could lead to the formation of an iminium ion intermediate.

Such intermediates are key in various synthetic pathways. For instance, the reaction of N-alkylanilines with compounds like vinyl ethers, catalyzed by iodine, can proceed through an iminium intermediate to form substituted quinolines. mdpi.com While the specific reaction pathways for this compound are not detailed in the literature, its structural similarity to other N-alkylanilines suggests it could participate in similar cyclization and condensation processes to generate more complex heterocyclic structures. researchgate.net

Reactions of the Aromatic Ring

The aromatic core of this compound is the primary site for several key chemical transformations. The nature and position of the substituents determine the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The general mechanism involves an initial attack by an electrophile on the electron-rich π-system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile.

The substituents on the benzene ring in this compound have distinct and competing effects on EAS reactions:

Cyclopentylamino Group (-NHC₅H₉): The secondary amino group is a powerful activating group. The lone pair of electrons on the nitrogen atom can be donated to the aromatic ring through resonance, significantly increasing the ring's nucleophilicity. This makes the compound more reactive towards electrophiles than benzene. It is a strong ortho, para-director.

Methyl Group (-CH₃): The methyl group is a weakly activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It also acts as an ortho, para-director.

Nitrile Group (-CN): The cyano group is a strongly deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. The nitrile group is a meta-director.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C2 | ortho to the strongly activating amino group; meta to the deactivating nitrile group. | A highly favored position for substitution. |

| C5 | ortho to the weakly activating methyl group; meta to the deactivating nitrile group. | A possible site for substitution, but less favored than C2 or C6. |

| C6 | para to the strongly activating amino group; meta to the methyl group. | A highly favored position for substitution. |

Given these competing influences, electrophilic attack is most likely to occur at the C2 and C6 positions, which are activated by the potent cyclopentylamino group.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. rsc.orgnih.govacs.org Well-known examples include the Suzuki, Heck, Stille, and Sonogashira reactions. rsc.org

For this compound to participate directly as a substrate in these reactions, the aromatic ring would typically need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate. For instance, a brominated derivative, such as 2-bromo-3-(cyclopentylamino)-4-methylbenzonitrile, could be synthesized and then used in various cross-coupling protocols.

Hypothetical Cross-Coupling Reactions of a Halogenated Derivative:

| Reaction Name | Coupling Partner | Product Type | Catalyst Example |

| Suzuki Coupling | Arylboronic acid | Biaryl compound | Pd(PPh₃)₄ |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig Amination | Amine | Diaryl- or Alkylarylamine | Pd₂(dba)₃, ligand |

These reactions demonstrate the potential to further functionalize the molecule, attaching a wide variety of new substituents to the aromatic core and creating more complex molecular architectures. nih.gov

Role as a Synthetic Intermediate and Building Block

Appropriately functionalized molecules like this compound serve as valuable synthetic intermediates, or building blocks, for the construction of more complex target molecules. durham.ac.ukcymitquimica.comfrontiersin.org While specific documented uses of this exact compound are not widespread in publicly available literature, its structural features are present in pharmaceutically active compounds.

The core structure, a substituted aminobenzonitrile, is a recognized pharmacophore. Specifically, the cyclopentyl-propionitrile moiety is a key structural feature of Ruxolitinib, a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis. chemicalbook.com Synthetic routes to Ruxolitinib and related compounds often involve intermediates with similar structural elements. google.comgoogle.comresearchgate.net For example, the synthesis may start from a related compound, 3-amino-4-methylbenzonitrile (B1277243), which serves as a precursor for introducing the cyclopentyl group and building the rest of the final molecule. nih.govchemicalbook.comsigmaaldrich.com Therefore, this compound represents a logical, advanced intermediate in the synthesis of such complex therapeutic agents.

The presence of the nitrile and amino groups allows for a variety of chemical transformations. The amino group can be acylated or used in cyclization reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its utility as a versatile synthetic building block.

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy would identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values, revealing the connectivity of hydrogen atoms within the 3-(Cyclopentylamino)-4-methylbenzonitrile molecule. Specific data, including chemical shifts for the aromatic protons, the methyl group protons, the N-H proton, and the protons of the cyclopentyl ring, are not available.

¹³C NMR spectroscopy would detect the different carbon environments in the molecule. This would include distinct signals for the nitrile carbon, the aromatic carbons, the methyl carbon, and the carbons of the cyclopentyl group. However, no published ¹³C NMR data for this specific compound could be located.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the structure. HSQC correlates directly bonded carbon and proton atoms, while HMBC shows correlations between carbons and protons over two to three bonds. This data is essential for assigning the specific ¹H and ¹³C signals and confirming the substitution pattern on the benzene (B151609) ring. No such 2D NMR studies for this compound have been found in the public domain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, characteristic absorption bands would be expected for the nitrile (C≡N) stretch, N-H bond stretch, C-H stretches (both aromatic and aliphatic), and C=C stretches of the aromatic ring. A published IR spectrum with specific absorption frequencies (cm⁻¹) for this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The benzonitrile (B105546) ring system in this compound would be expected to absorb UV light. The position of the maximum absorbance (λmax) would be influenced by the amino and methyl substituents. No experimental UV-Vis absorption data for this compound has been reported.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the fragmentation pattern of the molecule. The analysis would reveal the mass-to-charge ratio (m/z) of the molecular ion peak [M]⁺ and other significant fragment ions. While the molecular weight is known (200.28 g/mol ), detailed mass spectral data, including the relative abundance of fragment ions, is not publicly available.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule at the atomic level. rigaku.comwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. excillum.com The analysis provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is essential for confirming the compound's connectivity and stereochemistry. nih.govnih.gov For a molecule like this compound, which is achiral, X-ray crystallography would confirm the planar structure of the benzonitrile ring and the conformation of the cyclopentylamino group relative to the aromatic ring. The data generated provides an unambiguous structural proof.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 9.8 Å, β = 98.5° |

| Volume (V) | 1225 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.090 g/cm³ |

| Final R-factor | R1 = 0.045 |

Advanced Structure Elucidation Techniques

In cases where structural ambiguity exists, particularly for complex molecules with multiple stereocenters, advanced computational methods are employed to aid in structural determination.

Computer-Assisted Structure Elucidation (CASE) is a method that utilizes software algorithms to determine chemical structures from spectroscopic data, primarily Nuclear Magnetic Resonance (NMR). acdlabs.com The advanced CASE-3D approach integrates various NMR parameters (such as chemical shifts, coupling constants, and through-space correlations) with computational chemistry to determine not only the 2D connectivity but also the 3D relative configuration and preferred conformation of a molecule. nih.govcapes.gov.bracs.org For this compound, a CASE-3D strategy would involve acquiring a comprehensive set of 1D and 2D NMR data. researchgate.net This experimental data would then be compared against predicted data for all possible structures, allowing the software to score and rank the most likely candidate, thereby providing a high-confidence structural assignment. researchgate.net

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 3-(Cyclopentylamino)-4-methylbenzonitrile, might interact with a protein target at a molecular level. These techniques are foundational in modern drug discovery, enabling the rapid screening of compounds and providing insights into their potential mechanisms of action.

Protein-Ligand Interaction Profiling

Protein-ligand interaction profiling aims to identify and characterize the non-covalent interactions between a ligand and a protein's binding site. For this compound, this involves docking the molecule into the active sites of plausible biological targets. Given its structural motifs, which are common in kinase inhibitors, potential targets could include various protein kinases. For instance, docking studies of a structurally related benzonitrile (B105546) derivative, 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile, have been performed against focal adhesion kinase (FAK), revealing key hydrophobic interactions. researchgate.net Similarly, derivatives containing a cyclopentylamino group have been docked into the active site of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov

A hypothetical interaction profile for this compound within a generic kinase binding site might involve the following interactions:

Hydrogen Bonds: The secondary amine of the cyclopentylamino group can act as a hydrogen bond donor, while the nitrile group can function as a hydrogen bond acceptor.

Hydrophobic Interactions: The cyclopentyl ring and the methyl-substituted benzene (B151609) ring are expected to form van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Interactions: The aromatic benzene ring can participate in π-π stacking or π-cation interactions with aromatic or charged residues, respectively.

These interactions are crucial for the stable binding of the ligand to the protein.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Protein Residues |

| Hydrogen Bond (Donor) | -NH- of Cyclopentylamino | Asp, Glu, Ser, Thr (side chain), Backbone Carbonyl |

| Hydrogen Bond (Acceptor) | Nitrile (-C≡N) | Lys, Arg, His, Asn, Gln (side chain), Backbone Amide |

| Hydrophobic | Cyclopentyl ring, Methyl group, Benzene ring | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| π-π Stacking | Benzene ring | Phe, Tyr, Trp, His |

| π-Cation | Benzene ring | Lys, Arg |

Binding Affinity Predictions

Binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), represents the strength of the binding between a ligand and its target protein. Computational methods can predict this affinity, helping to prioritize compounds for experimental testing. Docking scores, which are calculated by scoring functions within docking software, provide an estimation of the binding energy. For example, in a study of cyclopentanone-sulfur containing compounds, docking results revealed binding energy scores ranging from -7.1590 to -5.9364 Kcal/mol against Macrophage Migration Inhibitory Factor. nih.gov For this compound, a similar range of binding affinities could be anticipated depending on the specific protein target.

The predicted binding affinity is influenced by the number and strength of the interactions detailed in the protein-ligand interaction profile. A higher number of favorable interactions, particularly hydrogen bonds and strong hydrophobic contacts, generally leads to a more negative (i.e., better) predicted binding affinity.

| Docking Parameter | Description | Predicted Value Range (Hypothetical) |

| Binding Energy (kcal/mol) | The estimated free energy of binding of the ligand to the protein. | -6.0 to -9.0 |

| Inhibition Constant (Ki) | The concentration of inhibitor required to produce half-maximum inhibition. Calculated from binding energy. | Low micromolar to nanomolar |

Ligand Pose Analysis within Binding Sites

Ligand pose analysis involves examining the preferred orientation and conformation of a ligand within the protein's binding site. The most stable pose is typically the one with the lowest energy score. For this compound, the flexibility of the cyclopentylamino group allows for multiple potential conformations. The final docked pose will be a result of the intricate balance of interactions with the surrounding amino acid residues.

In docking studies of similar heterocyclic compounds, the orientation of the molecule is often dictated by the ability to form key hydrogen bonds with the protein's backbone or specific side chains. nih.gov For this compound, it is plausible that the benzonitrile moiety would orient itself to interact with a specific region of the binding pocket, while the cyclopentylamino group explores different conformations to optimize its interactions. The planarity of the benzonitrile ring system would likely favor interactions within a relatively flat region of the binding site, potentially a hydrophobic pocket.

Virtual Screening for Analogues and Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches. Starting with this compound as a lead compound, virtual screening could be employed to discover novel analogues with potentially improved activity or properties.

In a structure-based virtual screen, a library of compounds would be docked into the binding site of a selected protein target. The compounds would be ranked based on their docking scores, and the top-ranking molecules would be selected for further investigation. This approach has been successfully used to identify inhibitors for various targets using libraries containing benzonitrile derivatives. nih.gov

Alternatively, in a ligand-based virtual screen, the known structure of this compound would be used as a template to search for other molecules with similar 2D or 3D features. This method does not require a known protein structure and relies on the principle that structurally similar molecules are likely to have similar biological activities.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, molecular geometry, and other physicochemical properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to determine its optimized molecular geometry (bond lengths and angles) and to analyze its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals.

Studies on various substituted benzonitriles have demonstrated the utility of DFT in understanding how different functional groups affect the electronic properties of the benzene ring and the nitrile group. researchgate.net For this compound, the electron-donating amino group and the electron-withdrawing nitrile group create a push-pull system that influences the molecule's reactivity and intermolecular interactions.

DFT calculations can also provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive.

| Quantum Chemical Property | Description | Predicted Characteristics for this compound |

| Optimized Geometry | The lowest energy conformation of the molecule, with predicted bond lengths and angles. | Non-planar due to the cyclopentylamino group. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized primarily on the amino group and the aromatic ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized primarily on the nitrile group and the aromatic ring. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | Moderate gap, suggesting reasonable stability. |

| Dipole Moment | A measure of the polarity of the molecule. | A significant dipole moment due to the amino and nitrile groups. |

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering insights into its structural and electronic properties before or in conjunction with experimental analysis. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate parameters like nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net

Infrared (IR) Frequencies: Theoretical IR spectra are predicted by calculating the vibrational frequencies of the molecule's bonds. For this compound, key vibrational modes can be assigned to its distinct functional groups. The carbon-nitrogen triple bond (C≡N) of the nitrile group is expected to show a strong, sharp absorption peak in the range of 2220-2260 cm⁻¹. spectroscopyonline.com Aromatic nitriles typically absorb in the lower end of this range. spectroscopyonline.com Other characteristic frequencies include N-H stretching for the secondary amine, C-H stretching for the aromatic ring, methyl, and cyclopentyl groups, and C=C stretching within the benzene ring. researchgate.net While specific experimental data for this exact molecule is not available, theoretical calculations, often performed using methods like B3LYP with basis sets such as 6-311++G(d,p), can predict these frequencies with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra. researchgate.net

Predicted IR Frequencies for Key Functional Groups

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate |

| Aromatic C-H | Stretch | 3000 - 3100 | Moderate |

| Alkyl C-H (Methyl, Cyclopentyl) | Stretch | 2850 - 2960 | Strong |

Note: The values in this table are typical ranges for the specified functional groups and are used to approximate the spectrum of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structure elucidation. These shifts are highly sensitive to the electronic environment of each nucleus. Computational methods calculate the magnetic shielding around each atom to predict its chemical shift. For this compound, the aromatic protons would appear in the typical downfield region (approx. 6.5-8.0 ppm), with their exact positions influenced by the activating amino group and the deactivating nitrile group. The protons of the cyclopentyl and methyl groups would be found in the upfield alkyl region.

Similarly, ¹³C chemical shifts can be predicted. The carbon of the nitrile group (C≡N) is expected to resonate around 118-120 ppm. The aromatic carbons will show a range of shifts depending on their substitution, and the carbons of the cyclopentyl and methyl groups will appear in the upfield region. While experimental data for the title compound is unavailable, data for a related structure, 4-methylbenzonitrile, shows the nitrile carbon at 119.0 ppm and the methyl carbon at 21.7 ppm, providing a reference point for theoretical predictions. rsc.org Inductive and anisotropic effects from the various substituents are key factors that must be accounted for in accurate predictions. ucl.ac.uk

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its conformational flexibility, intermolecular interactions, and behavior in different environments, such as in solution. chemrxiv.org Although no specific MD studies on this molecule have been published, the methodology can be described based on simulations of similar molecules like benzonitrile and 4-(N,N-Dimethylamino)benzonitrile (DMABN). chemrxiv.orgdiva-portal.orgdiva-portal.org

The process begins with the development of a molecular force field, a set of parameters that defines the potential energy of the system. uq.edu.au The simulation then solves Newton's equations of motion for the system, yielding a trajectory that describes the positions and velocities of the atoms over a defined period. mdpi.com

MD simulations could be used to investigate several properties of this compound:

Conformational Analysis: To explore the rotational freedom around the C-N bond connecting the cyclopentyl group to the benzene ring and identify the most stable conformations.

Solvation: To study how the molecule interacts with solvent molecules, such as water or organic solvents. This includes analyzing hydrogen bonding between the amine/nitrile groups and the solvent. chemrxiv.org

Intermolecular Interactions: To understand how molecules of this compound interact with each other in a condensed phase, such as potential π-π stacking of the benzene rings or hydrogen bonding between the amine and nitrile groups of adjacent molecules. chemrxiv.org

Binding Dynamics: If a biological target is known, MD simulations can be used to model the dynamic process of the molecule binding to the active site of a protein, providing insights into the stability of the complex and the key interactions involved. mdpi.com

Typical Workflow for an MD Simulation

| Step | Description | Key Objectives |

|---|---|---|

| 1. System Setup | Define the molecule's initial coordinates, place it in a simulation box, and add solvent molecules. | Create a realistic starting environment. |

| 2. Energy Minimization | Optimize the geometry of the system to remove steric clashes and find a low-energy starting conformation. | Achieve a stable starting point for the simulation. |

| 3. Equilibration | Gradually heat the system to the desired temperature and adjust the pressure while allowing the solvent to relax around the solute. | Bring the system to the target temperature and pressure. |

| 4. Production Run | Run the simulation for a desired length of time (nanoseconds to microseconds) to collect data on the system's dynamics. | Generate a trajectory of atomic motion for analysis. |

| 5. Trajectory Analysis | Analyze the saved trajectory to calculate properties like conformational changes, interaction energies, and diffusion coefficients. | Extract meaningful biophysical and chemical insights. |

Pharmacophore Modeling and Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model for this compound would identify its key molecular recognition motifs. researchgate.net

Based on its chemical structure, the following pharmacophoric features can be identified for this compound:

Hydrogen Bond Donor (HBD): The secondary amine (N-H) group can donate a hydrogen bond to an acceptor group on a target protein.

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the nitrile group (C≡N) can act as a hydrogen bond acceptor.

Hydrophobic (H): The non-polar cyclopentyl ring provides a significant hydrophobic feature that can interact with greasy pockets in a receptor.

Aromatic Ring (AR): The benzene ring can participate in π-π stacking or hydrophobic interactions.

Potential Pharmacophoric Features of this compound

| Feature Type | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Secondary Amine (-NH-) | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) |

| Hydrogen Bond Acceptor | Nitrile (-C≡N) | Interaction with hydrogen bond donors (e.g., -OH, -NH) |

| Aromatic Ring | Benzene Ring | π-π stacking, hydrophobic interactions |

This collection of features constitutes a 3D pharmacophore query. Such a model is a powerful tool for virtual screening, where it is used to search large chemical databases to identify other, structurally diverse molecules that share the same pharmacophoric features and are therefore predicted to have similar biological activity. ijper.orgnih.gov The model can also be used to align molecules for 3D-QSAR studies or to guide the design of new derivatives with improved potency or selectivity. nih.gov

In Silico Approaches for Target Identification and Pathway Analysis

For a novel or uncharacterized compound like this compound, in silico (computational) methods are invaluable for generating hypotheses about its potential biological targets and its role in metabolic pathways. nih.gov These approaches can significantly narrow the scope for experimental validation. biorxiv.org

Target Identification: The goal of target identification is to find the specific macromolecules (usually proteins) with which a compound interacts to elicit a biological effect. Several computational strategies can be employed:

Reverse Docking: The molecule is computationally docked against a large library of 3D protein structures. The proteins to which the molecule binds with the highest predicted affinity are identified as potential targets.

Pharmacophore-Based Screening: A pharmacophore model derived from the compound (as described in section 5.4) is used to screen databases of protein binding sites to find targets that have complementary features.

Similarity-Based Methods: The compound is compared to databases of known bioactive molecules. If it is structurally similar to a compound with a known target, it is hypothesized that it may share the same target.

These methods help prioritize potential targets for further experimental testing and can reveal unexpected therapeutic opportunities for the compound. biorxiv.orgbiorxiv.org

Pathway Analysis: Computational pathway analysis aims to place a molecule within the context of the broader biochemical network. This can involve predicting how the molecule might be synthesized or metabolized. Tools like BNICE.ch and platforms like ATLASx use generalized enzymatic reaction rules to predict potential biochemical reactions. nih.govnih.gov By applying these rules, it is possible to:

Predict Metabolites: Identify potential metabolic products of this compound by simulating common enzymatic transformations (e.g., oxidation, hydrolysis).

Elucidate Biosynthetic Routes: Propose hypothetical biosynthetic pathways that could lead to the formation of the molecule or its derivatives, which is particularly relevant for natural product research. nih.govnih.gov

Identify Off-Target Effects: Predict whether the compound might interfere with known metabolic pathways by inhibiting specific enzymes.

Summary of In Silico Approaches

| Approach | Methodology | Application to this compound |

|---|---|---|

| Target Identification | Docking the molecule against a library of protein structures to predict binding affinity. | Identify potential protein targets (e.g., enzymes, receptors) and propose a mechanism of action. |

| Pharmacophore Matching | Searching for protein binding sites that complement the molecule's pharmacophoric features. | Find targets that are likely to form specific hydrogen bond and hydrophobic interactions. |

| Pathway Prediction | Applying generalized enzymatic reaction rules to predict transformations. | Hypothesize potential metabolites or biosynthetic precursors. |

These in silico approaches provide a powerful, cost-effective starting point for understanding the biological and chemical context of a novel compound like this compound, guiding future research and development efforts. nih.gov

Applications of the Chemical Compound in Organic Synthesis and Ligand Design

Precursor in the Synthesis of Complex Organic Molecules

In organic synthesis, 3-(Cyclopentylamino)-4-methylbenzonitrile serves as an important intermediate. Its structure is foundational for constructing larger, more intricate molecular architectures. The nitrile group (C≡N) is a particularly useful functional group, capable of undergoing a wide range of chemical transformations.

Key reactions involving the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, a fundamental transformation for creating a variety of derivatives. libretexts.orgchemistrysteps.com This process typically proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction adds a flexible aminomethyl group, which is valuable for further functionalization.

Organometallic Addition: Grignard reagents or organolithium reagents can attack the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com After an aqueous work-up, this reaction yields a ketone, providing a method to introduce new carbon-carbon bonds. libretexts.orgchemistrysteps.com

The secondary amine (cyclopentylamino group) also offers a site for reactions such as acylation or alkylation, allowing for the extension of the molecular structure. The aromatic ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of new groups. These reactive handles make the compound a valuable precursor for creating diverse and complex molecules.

Scaffold for Novel Chemical Entities

A chemical scaffold is a core structure upon which a series of derivatives is built, often in the pursuit of new drugs or materials. The this compound framework serves as a robust scaffold due to its combination of rigid (the aromatic ring) and flexible (the cyclopentylamino group) components.

In medicinal chemistry, a ligand is a molecule that binds to a biological target, such as a protein or enzyme, to elicit a specific response. The design of effective ligands is a cornerstone of drug discovery. The benzonitrile (B105546) scaffold of this compound is present in numerous biologically active molecules, particularly in the development of kinase inhibitors. nih.govnih.goved.ac.uk

The key features of this scaffold in ligand design include:

Hydrogen Bonding: The secondary amine provides a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor. These interactions are critical for anchoring a ligand within the binding site of a protein.

Hydrophobic Interactions: The cyclopentyl and methyl groups, along with the phenyl ring, create hydrophobic regions that can interact with nonpolar pockets in a biological target, contributing to binding affinity.

Structural Rigidity and Vectorial Orientation: The benzene (B151609) ring provides a rigid platform that orients the substituents in defined spatial directions. This predictable orientation is crucial for designing ligands that fit precisely into a target's binding site.

Researchers utilize this scaffold to systematically modify the substituents, exploring how changes in size, shape, and electronic properties affect binding affinity and selectivity. nih.gov

Scaffold-hopping is a widely used strategy in drug discovery to identify structurally novel compounds that retain similar biological activity to a known active molecule. nih.govniper.gov.in This technique aims to find new chemical series with improved properties, such as better metabolic stability, higher potency, or novel intellectual property. nih.govresearchgate.net The core idea is to replace the central molecular framework (the scaffold) while preserving the essential three-dimensional arrangement of key binding groups. nih.gov

The 3-aminobenzonitrile (B145674) portion of the title compound can be considered a bioisosteric replacement for other aromatic or heterocyclic systems in known active compounds. researchgate.net For example, a phenyl ring in a known inhibitor might be replaced with this substituted benzonitrile to explore new chemical space and overcome issues like metabolic liabilities. niper.gov.innih.gov

Fragment-linking, another drug design strategy, involves identifying small molecular fragments that bind to adjacent sites on a biological target and then linking them together to create a single, more potent molecule. A molecule like this compound or a derivative thereof could serve as a linker or as one of the fragments to be elaborated upon.

| Drug Design Strategy | Description | Relevance of this compound |

| Scaffold Design | Using a core molecular structure as a foundation for creating a library of related compounds. | The benzonitrile core provides a rigid and versatile platform for systematic modification. |

| Scaffold-Hopping | Replacing the core of a known active molecule with a structurally different one to find new chemotypes with improved properties. nih.govnih.gov | The aminobenzonitrile motif can serve as a novel replacement for other aromatic systems. researchgate.net |

| Fragment-Linking | Combining small molecular fragments that bind to a target to create a larger, high-affinity ligand. | The compound itself or its derivatives can act as fragments or linkers in this approach. |

Intermediate in Research Programs for Biologically Active Molecules